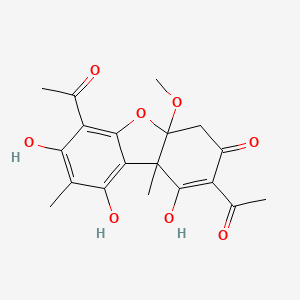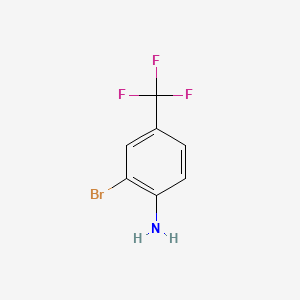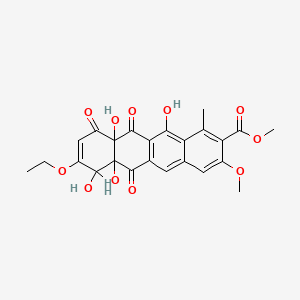
3-Demethoxy-3-ethoxytetracenomycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate is a complex organic compound with the molecular formula C24H22O11 and a molecular weight of 486.4 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Demethoxy-3-ethoxytetracenomycin C typically involves multiple steps, starting from simpler organic molecules. The process includes:
Formation of the tetracene core: This step involves the cyclization of precursor molecules to form the tetracene backbone.
Functionalization: Introduction of ethoxy, hydroxy, methoxy, and methyl groups at specific positions on the tetracene core.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of organic electronic materials due to its polycyclic aromatic structure .
Wirkmechanismus
The mechanism of action of 3-Demethoxy-3-ethoxytetracenomycin C involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting enzyme activity: Binding to and inhibiting the activity of enzymes involved in critical cellular processes.
Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Modulating signaling pathways: Affecting signaling pathways that regulate cell growth and apoptosis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracenomycin C: A related compound with similar polycyclic aromatic structure and biological activities.
Elloramycin A: Another tetracene derivative with antimicrobial properties.
Uniqueness
Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate is unique due to its specific functional groups and their positions on the tetracene core.
Eigenschaften
CAS-Nummer |
79495-72-0 |
|---|---|
Molekularformel |
C24H22O11 |
Molekulargewicht |
486.4 g/mol |
IUPAC-Name |
methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C24H22O11/c1-5-35-13-8-14(25)23(31)21(29)17-11(19(27)24(23,32)20(13)28)6-10-7-12(33-3)16(22(30)34-4)9(2)15(10)18(17)26/h6-8,20,26,28,31-32H,5H2,1-4H3 |
InChI-Schlüssel |
MWOGLUWVPFOVLI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C2(C(=O)C3=C(C=C4C=C(C(=C(C4=C3O)C)C(=O)OC)OC)C(=O)C2(C1O)O)O |
Kanonische SMILES |
CCOC1=CC(=O)C2(C(=O)C3=C(C=C4C=C(C(=C(C4=C3O)C)C(=O)OC)OC)C(=O)C2(C1O)O)O |
Synonyme |
3-demethoxy-3-ethoxytetracenomycin C 3-DETC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


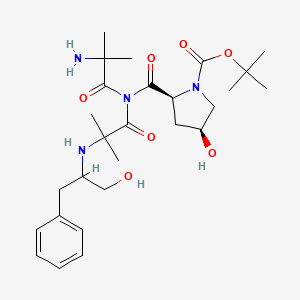
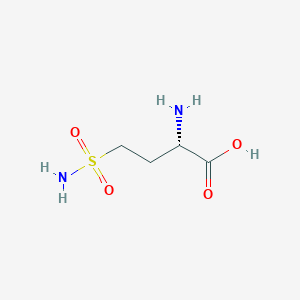
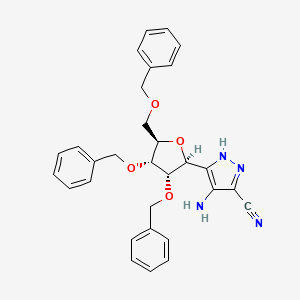
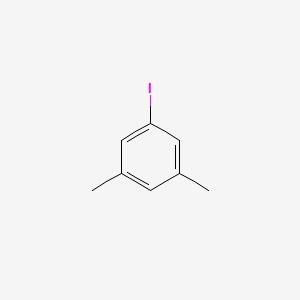
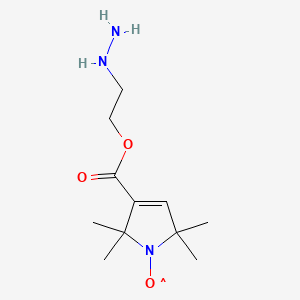
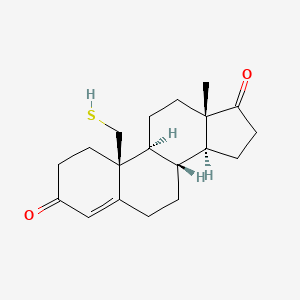
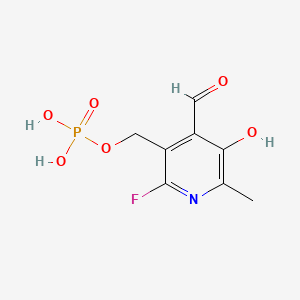
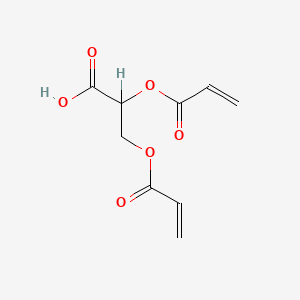
![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1203732.png)
![N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide](/img/structure/B1203733.png)
![2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1203734.png)
